molecular formula C9H14ClNO B3043380 1-(3-Methoxyphenyl)ethylamine hydrochloride CAS No. 854184-18-2

1-(3-Methoxyphenyl)ethylamine hydrochloride

Cat. No.: B3043380
CAS No.: 854184-18-2
M. Wt: 187.66 g/mol
InChI Key: IPMGDPJDHDVXRQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of phenethylamine, characterized by the presence of a methoxy group attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethylamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-methoxyphenyl nitroethane, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reduction of the nitro compound followed by acidification to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

    Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Secondary amines, alcohols

    Substitution: Substituted phenethylamines

Scientific Research Applications

1-(3-Methoxyphenyl)ethylamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving neurotransmitter analogs and their effects on biological systems.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or modulate the activity of endogenous neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Methoxyphenethylamine: A closely related compound with similar chemical properties but lacking the hydrochloride salt form.

    Phenethylamine: The parent compound, which serves as the backbone for various derivatives, including 1-(3-Methoxyphenyl)ethylamine hydrochloride.

    Methoxyphenylethylamine Derivatives: Other derivatives with different substitution patterns on the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMGDPJDHDVXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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